N-(2-hydroxypropyl)benzenecarbothioamide
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Overview
Description
N-(2-hydroxypropyl)benzenecarbothioamide is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of a benzenecarbothioamide group attached to a 2-hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the 2-hydroxypropyl substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxypropyl)benzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: A related compound with similar structural features.
N-(2-hydroxypropyl)benzenesulfonamide: Another compound with a similar functional group but different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Properties
CAS No. |
92877-45-7 |
---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)benzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) |
InChI Key |
IMGLRTJOKGZMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=S)C1=CC=CC=C1)O |
Origin of Product |
United States |
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